molecular formula C5H4BF2NO2 B2650450 (2,4-Difluoropyridin-3-yl)boronic acid CAS No. 1353756-61-2

(2,4-Difluoropyridin-3-yl)boronic acid

Cat. No.: B2650450
CAS No.: 1353756-61-2
M. Wt: 158.9
InChI Key: OURMLNFRGODORQ-UHFFFAOYSA-N
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Description

(2,4-Difluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF2NO2. It is a derivative of pyridine, where the 2nd and 4th positions on the pyridine ring are substituted with fluorine atoms, and the 3rd position is substituted with a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,4-Difluoropyridin-3-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2,4-difluoropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

  • (2-Fluoropyridin-3-yl)boronic acid
  • (4-Fluoropyridin-3-yl)boronic acid
  • (2,3-Difluoropyridin-4-yl)boronic acid

Comparison: (2,4-Difluoropyridin-3-yl)boronic acid is unique due to the presence of two fluorine atoms at the 2nd and 4th positions on the pyridine ring. This substitution pattern enhances its reactivity and stability compared to mono-fluorinated or differently substituted pyridine boronic acids . The electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the boronic acid group, making it more effective in coupling reactions .

Properties

IUPAC Name

(2,4-difluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURMLNFRGODORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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